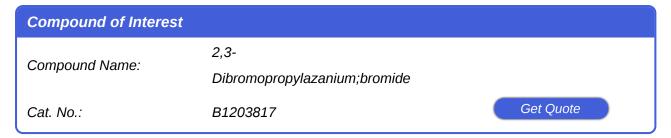


An In-depth Technical Guide to 2,3-Dibromopropylammonium Bromide

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 6963-32-2

This technical guide provides a comprehensive overview of 2,3-dibromopropylammonium bromide, a key reagent in modern synthetic chemistry. The document details its chemical properties, a robust synthesis protocol, and its primary application in the formation of azetidine rings through strain-release amination. Safety and handling procedures are also outlined.

Chemical and Physical Properties

2,3-Dibromopropylammonium bromide, systematically named 2,3-dibromopropan-1-aminium bromide, is the hydrobromide salt of 2,3-dibromopropylamine. It is a white to off-white solid, and its properties are summarized in the table below.



Property	Value	Reference(s)
CAS Number	6963-32-2	[1]
Molecular Formula	СзНвВгзN	[1]
Molecular Weight	297.81 g/mol	[1]
Melting Point	164 °C	[2]
Appearance	Solid	[2]
Boiling Point	224.2 °C at 760 mmHg (Predicted)	[2]
Density	1.999 g/cm³ (Predicted)	[2]
Flash Point	89.4 °C (Predicted)	[2]

Synthesis of 2,3-Dibromopropylammonium Bromide

A scalable and reliable method for the synthesis of 2,3-dibromopropylammonium bromide involves the bromination of allylamine. This procedure is a crucial first step for the subsequent generation of the highly reactive azabicyclobutane intermediate used in strain-release amination.

Experimental Protocol: Synthesis from Allylamine

This protocol is based on the established synthesis of similar bromo-hydrobromide salts and is adapted for 2,3-dibromopropylammonium bromide.

Materials:

- Allylamine
- Bromine
- Ethanol (or another suitable solvent)
- Diethyl ether (for precipitation)

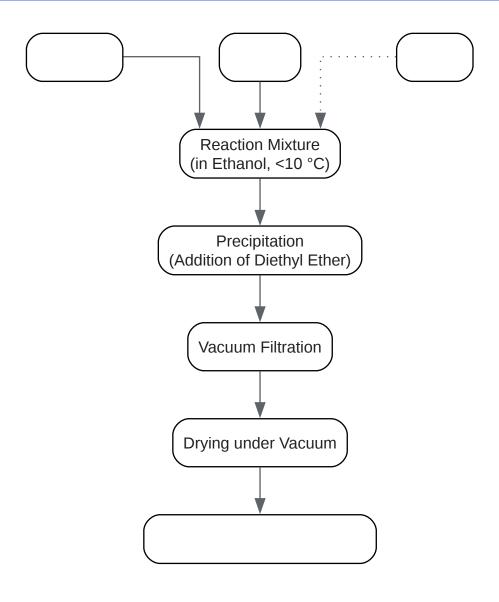


Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allylamine in an equal volume of ethanol and cool the solution in an ice bath.
- Slowly add a solution of bromine in ethanol dropwise to the cooled allylamine solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
- After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature.
- The product, 2,3-dibromopropylammonium bromide, will precipitate from the solution. The precipitation can be enhanced by the addition of diethyl ether.
- Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials and byproducts.
- Dry the product under vacuum to yield 2,3-dibromopropylammonium bromide as a crystalline solid.

Synthesis Workflow





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Caption: Synthesis of 2,3-dibromopropylammonium bromide.

Spectroscopic Data (Predicted)

While experimental spectra for 2,3-dibromopropylammonium bromide are not widely available in public databases, the following tables provide predicted ¹H and ¹³C NMR chemical shifts and a general description of the expected IR spectrum based on the analysis of structurally similar compounds.[3][4][5][6][7][8][9][10][11][12][13]

¹H NMR (Proton NMR) Spectrum (Predicted)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 3.5 - 3.8	Multiplet	2H	-CH ₂ -N ⁺ H ₃
~ 4.0 - 4.3	Multiplet	2H	-CH ₂ -Br
~ 4.4 - 4.7	Multiplet	1H	-CH-Br
~ 7.5 - 8.5	Broad Singlet	3H	-N+H₃

¹³C NMR (Carbon NMR) Spectrum (Predicted)

Chemical Shift (δ, ppm)	Assignment
~ 45 - 50	-CH ₂ -N ⁺ H ₃
~ 35 - 40	-CH ₂ -Br
~ 50 - 55	-CH-Br

IR (Infrared) Spectrum (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:

• N-H stretch: Broad band in the region of 3000-3300 cm⁻¹

C-H stretch (alkane): 2850-3000 cm⁻¹

N-H bend: 1500-1650 cm⁻¹

C-Br stretch: 500-600 cm⁻¹

Application in Strain-Release Amination for Azetidine Synthesis

2,3-Dibromopropylammonium bromide is a key precursor for the in-situ generation of 1-azabicyclo[1.1.0]butane (ABB), a highly strained intermediate. This intermediate readily reacts with a variety of nucleophiles, particularly secondary amines, in a process known as strain-



release amination to afford functionalized azetidines.[14][15][16][17][18] Azetidines are valuable structural motifs in medicinal chemistry, often used as bioisosteres for larger rings or to introduce conformational rigidity.[14][15][16][17][18]

Experimental Protocol: Strain-Release Amination

This protocol outlines the general procedure for the synthesis of N-substituted azetidines using 2,3-dibromopropylammonium bromide as the ABB precursor.

Materials:

- 2,3-Dibromopropylammonium bromide
- Secondary amine (substrate)
- Strong base (e.g., n-Butyllithium or a "Turbo" Grignard reagent)
- Anhydrous solvent (e.g., THF or Diethyl Ether)
- Quenching agent (e.g., saturated aqueous ammonium chloride)

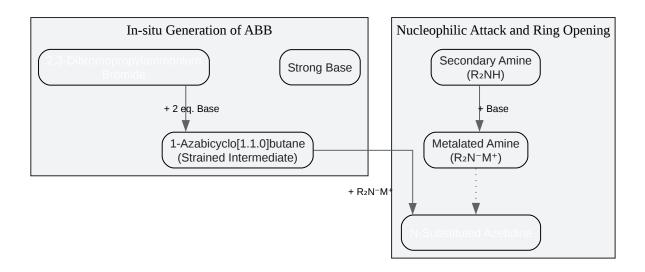
Procedure:

- To a solution of the secondary amine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the strong base at low temperature (e.g., -78 °C) to form the corresponding lithium amide or magnesium amide.
- In a separate flask, suspend 2,3-dibromopropylammonium bromide in an anhydrous solvent.
- Slowly add the suspension of 2,3-dibromopropylammonium bromide to the solution of the metalated amine. The reaction mixture is typically stirred at low temperature and then allowed to warm to room temperature.
- The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, the reaction is quenched by the addition of a suitable quenching agent.



- The product is extracted with an organic solvent, and the combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield the desired N-substituted azetidine.

Reaction Pathway for Azetidine Synthesis



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